3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-12-14(2)22-20(21-13)24-25-18(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)19(25)26/h3-12H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAPEGUJBAFNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one typically involves the reaction of phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine. This reaction proceeds under specific conditions to yield the desired product with high purity . The reaction is characterized by techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and X-ray single crystal diffraction .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 3 and the pyrimidine ring’s nitrogen atoms serve as reactive sites for nucleophilic substitutions.
Key Examples:
-
Hydrazine Substitution : Reaction with hydrazine hydrate replaces the 3-amino group, forming hydrazine derivatives. This step is critical for synthesizing Schiff base analogs .
-
Chloroacetylation : Treatment with chloroacetyl chloride introduces a 2-chloroacetamide group at N-3, enabling further functionalization (e.g., with amines or thiols) .
Table 1: Nucleophilic Substitution Reactions
Oxidation and Reduction Reactions
The quinazolinone core undergoes redox transformations under controlled conditions:
Oxidation:
-
Ring Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the quinazolinone’s carbonyl group, forming carboxylic acid derivatives. This reaction is pH-dependent and proceeds optimally in acidic media .
Reduction:
-
Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro-substituted derivatives to amines, preserving the quinazolinone scaffold .
Table 2: Redox Reaction Parameters
Cyclization and Condensation Reactions
The compound participates in cyclization to form fused heterocycles:
-
Schiff Base Formation : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields 3-(arylideneamino) derivatives, enhancing antibacterial activity .
-
Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at position 6, expanding structural diversity .
Table 3: Condensation Reactions
Cross-Coupling Reactions
The brominated analog (6-bromoquinazolinone) undergoes palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with 2-aminobenzo[d]thiazol-5-ylboronic acid forms biheterocyclic systems with enhanced antitumor activity .
Table 4: Cross-Coupling Optimization
| Boronic Acid | Base | Catalyst | Yield | Application | Source |
|---|---|---|---|---|---|
| 2-Aminobenzo[d]thiazol-5-yl | K₂CO₃ | Pd(dppf)Cl₂ | 79% | Antitumor agents | |
| 4-Methoxyphenyl | Na₂CO₃ | Pd(PPh₃)₄ | 68% | Antimicrobial studies |
Acid/Base-Mediated Transformations
-
Deprotonation : The pyrimidine nitrogen undergoes deprotonation with strong bases (e.g., t-BuONa), facilitating electrophilic substitutions .
-
Ester Hydrolysis : Alkaline hydrolysis of ester derivatives yields carboxylic acids, critical for prodrug design .
Mechanistic Insights
Scientific Research Applications
The compound 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one is of significant interest in medicinal chemistry due to its diverse applications in drug discovery and development. This article explores its scientific research applications, focusing on biological activities, therapeutic potential, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of quinazolinone derivatives in cancer therapy. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : It is believed that these compounds inhibit key enzymes involved in tumor growth and proliferation, such as tyrosine kinases.
- Case Study : A study demonstrated that a related quinazolinone derivative showed a 70% inhibition rate against breast cancer cell lines in vitro .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the pyrimidine group enhances its interaction with microbial enzymes.
- Activity Spectrum : Preliminary results indicate efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, research has suggested that this compound may possess anti-inflammatory effects.
- Mechanism : The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines.
- Case Study : In vivo studies showed a reduction in edema in animal models treated with the compound compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in the substituents on the quinazolinone ring can significantly influence its biological activity.
| Substituent | Biological Activity | Reference |
|---|---|---|
| Dimethylpyrimidine | Enhanced anticancer activity | |
| Phenyl group | Increased lipophilicity |
Drug Development Potential
Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutics.
- Target Diseases : Potential applications include treatments for cancer, bacterial infections, and inflammatory diseases.
- Future Directions : Further optimization through medicinal chemistry approaches is necessary to enhance selectivity and reduce toxicity.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as DNA. The compound binds to the minor groove of double-stranded DNA, which can affect the DNA’s structural and functional properties . This interaction is studied using techniques like UV-Vis spectroscopy and thermal denaturation measurements.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., nitro in 3i) correlate with cytotoxicity, likely due to enhanced DNA intercalation or enzyme inhibition . Bulkier substituents (e.g., pyrimidinyl in the target compound) improve target selectivity, as seen in its dual anti-inflammatory and antimicrobial effects . Amino groups (e.g., 4-aminophenyl) serve as versatile intermediates for further functionalization into bioactive derivatives .
Spectral Trends :
- The C=O stretching frequency in IR spectra varies with substituent electronic effects. For example:
- Electron-donating groups (e.g., 4-methoxy in 3a) raise the C=O stretch to 1683 cm⁻¹ due to reduced conjugation .
- Electron-withdrawing groups (e.g., nitro in 3i) lower it to 1652 cm⁻¹ via resonance stabilization .
Pharmacological Comparisons
Antimicrobial Activity
- Target Compound : Exhibits broad-spectrum activity against E. coli (reduced bacterial load in liver, spleen, and blood) and modulates immune responses .
- Schiff Base Analogs (3a, 3c, 3i): Show moderate antibacterial effects but lack immunomodulatory properties. For example, 3c inhibits Candida spp. at 250 µg/mL .
- Amino Derivatives: 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one derivatives exhibit in silico binding to bacterial OmpA and fungal glucanase, with confirmed in vitro activity against multidrug-resistant strains .
Anti-Inflammatory Activity
- Target Compound: Reduces pro-inflammatory cytokines (IL-1β, IL-6) by 40–50% in murine models, outperforming non-pyrimidine analogs .
- Oxadiazole Derivatives : 3-(1,3,4-Oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one analogs show weaker anti-inflammatory effects, emphasizing the pyrimidine moiety’s role .
Biological Activity
The compound 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one is a derivative of the quinazolinone class, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications in various diseases, particularly in oncology and as kinase inhibitors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.45 g/mol. Its structure includes a quinazolinone core substituted with a dimethylpyrimidine and a phenyl group, which may influence its biological activity.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties, particularly through the inhibition of tyrosine kinases. A study highlighted that derivatives similar to This compound showed potent inhibitory effects against several key kinases involved in cancer progression, including CDK2, HER2, EGFR, and VEGFR2. For instance, compounds structurally related to this quinazolinone demonstrated IC50 values comparable to established drugs like imatinib and lapatinib, suggesting their potential as effective anticancer agents .
Table 1: Inhibitory Activity of Quinazolinone Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 3i | CDK2 | 0.177 ± 0.032 | |
| 3i | HER2 | 0.079 ± 0.015 | |
| 3i | EGFR | 0.097 ± 0.019 | |
| Imatinib | CDK2 | 0.131 ± 0.015 | |
| Lapatinib | HER2 | 0.078 ± 0.015 |
Antimicrobial Activity
While some quinazolinone derivatives have shown promising antimicrobial properties, the specific compound This compound has been reported to exhibit negligible antimicrobial activity . This suggests that while it may be effective against certain cancer targets, its utility in treating infections may be limited.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is often influenced by their structural features. The presence of the dimethylpyrimidine moiety appears to enhance kinase inhibition potency, while variations in the phenyl substitution can modulate the selectivity towards specific kinases .
Case Studies
- Inhibition Mechanism : A study focusing on quinazolinone derivatives demonstrated that compounds like 3i acted as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR. This dual action could provide therapeutic advantages in targeting multiple pathways involved in tumor growth .
- Cytotoxicity Testing : Another investigation evaluated the cytotoxic effects of various quinazolinones on cancer cell lines such as A2780, revealing that modifications at the pyrimidine position significantly impacted cell viability outcomes .
Q & A
Q. What are the standard synthetic routes for synthesizing derivatives of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one?
Derivatives are typically synthesized via condensation reactions. For example:
- Schiff base formation : Reacting the quinazolinone core with aryl aldehydes/ketones in ethanol under reflux (pH 4–4.5, adjusted with glacial acetic acid), followed by ice-water precipitation and recrystallization from ethanol .
- Triazine coupling : Reacting 3-(4-aminophenyl)-2-phenylquinazolin-4(3H)-one with cyanuric chloride in acetone/water at −5°C, maintaining pH 6.9–7.0 .
- Oxadiazole/thiazolidinone derivatization : Cycloaddition reactions with carbon disulfide or chloroacetyl chloride in the presence of catalysts like triethylamine .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1790 cm⁻¹, C=N at ~1580–1590 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and stereochemistry using software like SHELX .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing Schiff base derivatives of this compound?
- Catalyst optimization : Use glacial acetic acid to maintain mildly acidic conditions (pH 4–4.5), enhancing imine bond formation .
- Solvent selection : Ethanol or DMF improves solubility of aromatic aldehydes and intermediates .
- Temperature control : Reflux (~80°C) ensures complete reaction while avoiding decomposition .
- Purification : Recrystallization from ethanol or DMF removes unreacted starting materials .
Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved for complex derivatives?
- 2D NMR techniques : Use COSY, HSQC, or NOESY to differentiate overlapping aromatic protons .
- X-ray crystallography : Provides unambiguous structural confirmation, especially for stereoisomers .
- Computational modeling : Density Functional Theory (DFT) calculates expected chemical shifts and validates experimental data .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?
- Substituent variation : Introduce electron-withdrawing (e.g., nitro, chloro) or donating groups (e.g., methoxy) to modulate electronic effects .
- Bioactivity assays : Test derivatives in models like maximal electroshock (anticonvulsant) or carrageenan-induced inflammation (analgesic) .
- Molecular docking : Predict binding interactions with targets (e.g., COX-2 for anti-inflammatory activity) .
Q. How is Pd-catalyzed oxidative homocoupling applied to synthesize dimeric quinazolinone derivatives?
- Conditions : Use Pd(OAc)₂ (10 mol%), CuI (0.5 equiv.), and O₂ (1 atm) in DMF at 120°C .
- Mechanism : Cyclopalladation followed by C–H activation and reductive elimination yields biaryl products (e.g., 2,20-([1,10-biphenyl]-2,20-diyl)bis(quinazolin-4(3H)-one)) .
- Scope : Tolerates substituents like methyl, methoxy, and trifluoromethyl, with yields ranging from 55% to 90% .
Q. How do computational methods enhance the understanding of electronic properties in quinazolinone derivatives?
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity and charge distribution .
- Molecular dynamics : Simulate binding stability in biological targets (e.g., GABA receptors for anticonvulsant activity) .
- ADMET profiling : Forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
